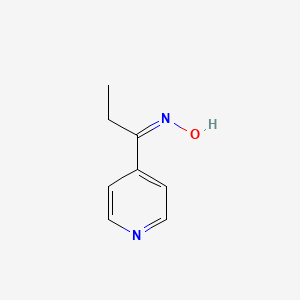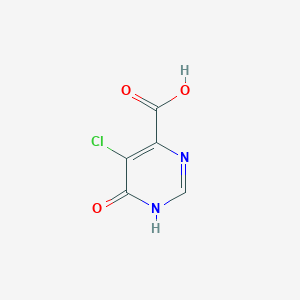
5-氯-6-氧代-1,6-二氢嘧啶-4-羧酸
描述
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 5th position, a keto group at the 6th position, and a carboxylic acid group at the 4th position of the pyrimidine ring.
科学研究应用
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly xanthine oxidase, which is involved in purine metabolism.
Medicine: Investigated for its potential therapeutic applications in treating conditions like hyperuricemia and gout, due to its xanthine oxidase inhibitory activity.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用机制
Target of Action
The primary target of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is Xanthine Oxidase (XO), an enzyme that plays a crucial role in the metabolism of purines in the body . This enzyme is an important target for the effective treatment of hyperuricemia-associated diseases .
Mode of Action
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid interacts with Xanthine Oxidase by forming privileged interactions with some residues in the XO binding pocket . Key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with the compound by hydrogen bonds, π-π stackings, or hydrophobic interactions .
Biochemical Pathways
The compound, as a Xanthine Oxidase inhibitor, affects the purine metabolism pathway. By inhibiting XO, it prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body .
Pharmacokinetics
The compound’s stability in the binding pocket of XO was confirmed by molecular dynamics simulations .
Result of Action
The inhibition of Xanthine Oxidase by 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid results in a decrease in uric acid production. This can help manage conditions associated with hyperuricemia, such as gout .
生化分析
Biochemical Properties
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of xanthine oxidase . Xanthine oxidase is an enzyme involved in the oxidative metabolism of purines, leading to the production of uric acid. By inhibiting this enzyme, 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can reduce the production of uric acid, which is beneficial in the treatment of hyperuricemia and gout . The compound interacts with key residues in the xanthine oxidase enzyme, such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009, through hydrogen bonds, π-π stacking, and hydrophobic interactions .
Cellular Effects
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of xanthine oxidase, leading to altered levels of reactive oxygen species (ROS) and oxidative stress . This modulation can impact gene expression and cellular metabolism, potentially leading to changes in cell proliferation, apoptosis, and differentiation . The compound’s ability to reduce oxidative stress makes it a potential therapeutic agent for conditions associated with oxidative damage.
Molecular Mechanism
The molecular mechanism of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its binding to the active site of xanthine oxidase, where it forms stable interactions with key amino acid residues . This binding inhibits the enzyme’s activity, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid . The inhibition of xanthine oxidase by 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid results in decreased production of uric acid and reduced oxidative stress, which can have therapeutic benefits for diseases such as gout and hyperuricemia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on xanthine oxidase for several hours, but prolonged exposure can lead to a gradual decrease in efficacy . This degradation may be due to chemical instability or interactions with other biomolecules in the experimental environment .
Dosage Effects in Animal Models
In animal models, the effects of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid vary with different dosages. At low doses, the compound effectively inhibits xanthine oxidase and reduces uric acid levels without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety .
Metabolic Pathways
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is involved in metabolic pathways related to purine metabolism . It interacts with enzymes such as xanthine oxidase and aldehyde oxidase, influencing the metabolic flux of purine derivatives . The compound’s inhibitory effects on these enzymes can lead to altered levels of metabolites such as hypoxanthine, xanthine, and uric acid . Additionally, the compound may affect the levels of cofactors such as NAD+ and FAD, which are essential for the enzymatic activity of xanthine oxidase .
Transport and Distribution
Within cells and tissues, 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites such as the liver and kidneys, where xanthine oxidase is predominantly expressed . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is primarily within the cytoplasm, where it interacts with xanthine oxidase . The compound may also localize to other organelles involved in purine metabolism, such as peroxisomes . Post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular compartments, enhancing its inhibitory effects on xanthine oxidase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2,4-dihydroxypyrimidine with a suitable carboxylating agent, such as carbon dioxide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group at the 6th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts such as palladium.
Reduction: Reducing agents like sodium borohydride, solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone or water.
Major Products
Substitution: Formation of 5-amino or 5-thio derivatives.
Reduction: Formation of 6-hydroxy derivatives.
Oxidation: Formation of more oxidized pyrimidine derivatives.
相似化合物的比较
Similar Compounds
- 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
- 5-Chloro-2-cyclopropyl-4-oxo-1H-pyrimidine-6-carboxylic acid
- 6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxylic acid
Uniqueness
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase with high specificity and potency sets it apart from other similar compounds .
属性
IUPAC Name |
5-chloro-6-oxo-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-2-3(5(10)11)7-1-8-4(2)9/h1H,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEHPYDVJUJFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657750 | |
| Record name | 5-Chloro-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914916-96-4 | |
| Record name | 5-Chloro-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(Phenoxymethyl)cyclopropyl]methanamine](/img/structure/B1497078.png)
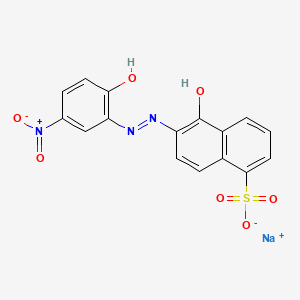

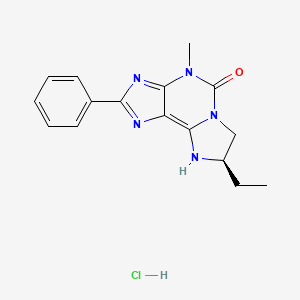
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B1497083.png)
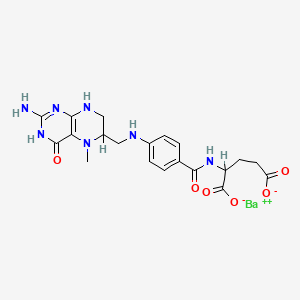
![calcium;3-carboxy-1-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]naphthalen-2-olate](/img/structure/B1497090.png)
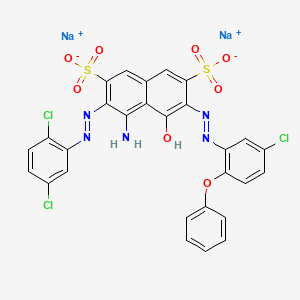


![Methyl 4-hydroxythieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1497101.png)
![4-[(7-Chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B1497107.png)
![[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1497109.png)
